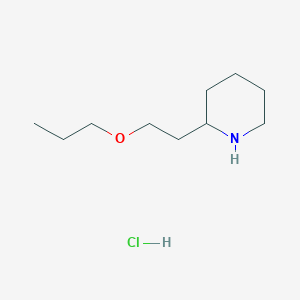

2-(2-Piperidinyl)ethyl propyl ether hydrochloride

Description

2-(2-Piperidinyl)ethyl propyl ether hydrochloride is a piperidine-derived compound characterized by an ethyl propyl ether linkage attached to the piperidine ring. The hydrochloride salt enhances its solubility in aqueous environments, a common feature in pharmaceutical agents to improve bioavailability.

Properties

IUPAC Name |

2-(2-propoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXPBSZVLDZKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-65-7 | |

| Record name | Piperidine, 2-(2-propoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl propyl ether hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with propyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-Piperidinyl)ethanol is replaced by a propyl group, forming the ether linkage. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and purification, such as distillation, crystallization, and chromatography, are likely employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl propyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-Piperidinyl)ethyl propyl ether hydrochloride serves as a valuable reagent and building block for more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: To yield ketones or carboxylic acids.

- Reduction: Producing corresponding alcohols or amines.

- Substitution: Facilitating nucleophilic substitution reactions.

Biology

The compound is utilized in proteomics research to study protein interactions and functions. Its piperidine structure enhances its ability to interact with biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. This makes it a candidate for exploring complex biological systems .

Medicine

While not intended for therapeutic use, this compound can be employed in preclinical studies to investigate potential drug targets. Research suggests that piperidine derivatives may exhibit antipsychotic properties through selective sigma receptor antagonism, potentially reducing side effects associated with traditional dopamine receptor antagonists.

Industry

In industrial applications, this compound may contribute to the development of new materials and chemical processes. Its versatility as a chemical intermediate allows for various uses in material science and chemical manufacturing .

Case Studies and Research Findings

-

Proteomics Research Applications:

- A study focused on using this compound to investigate protein-protein interactions revealed its effectiveness as a reagent in complex biological assays, enhancing our understanding of cellular processes.

-

Antipsychotic Potential:

- Research on similar piperidine derivatives indicated that compounds like this compound could serve as leads for developing new antipsychotic medications with improved safety profiles.

- Chemical Reaction Studies:

Mechanism of Action

as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s piperidine core and ether linkage differentiate it from related molecules. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Weight | Core Structure | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 2-(2-Piperidinyl)ethyl propyl ether HCl | ~263.8 (est.) | Piperidinyl ethyl ether | High (HCl salt) | Ether, piperidine |

| Tamsulosin HCl | 444.98 | Sulfonamide, phenoxy | Sparingly soluble | Sulfonamide, ethoxyphenoxy |

| 2-(3-FP)ethylamine HCl | 217.71 | Fluorophenyl ethyl amine | Data unavailable | Amine, fluorophenyl |

| 2-[2-(Piperidinyl)ethyl]thiopyrimidinone | Varies | Thiopyrimidinone | Variable | Thiopyrimidinone, piperidine |

Key Observations:

- Ether vs. Amine Linkages : The ether group in the target compound may confer greater metabolic stability compared to amines (e.g., 2-(3-fluorophenyl)ethylamine HCl), which are prone to oxidative deamination .

- Hydrochloride Salts : Like Tamsulosin HCl and Verapamil HCl , the hydrochloride form improves water solubility, critical for oral bioavailability.

Target Compound Hypotheses :

- Lack of aromatic groups could reduce off-target effects but may limit receptor specificity.

Biological Activity

2-(2-Piperidinyl)ethyl propyl ether hydrochloride, with the molecular formula C10H21NO·HCl and a molecular weight of 207.74 g/mol, is a piperidine derivative that has garnered attention in various scientific fields, particularly in biology and medicinal chemistry. This compound is primarily utilized in proteomics research and has potential applications in drug development due to its unique structural features.

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The mechanism of action likely involves hydrogen bonding , hydrophobic interactions , and electrostatic forces with enzymes and receptors, though specific molecular targets remain under investigation.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : May produce corresponding alcohols or amines.

- Substitution : Nucleophilic substitution can replace the ether group with other functional groups.

Proteomics Research

In proteomics, this compound aids in studying protein interactions and functions. Its role as a reagent in organic synthesis allows for the exploration of complex biological systems.

Antipsychotic Potential

Research on piperidine derivatives suggests that compounds similar to this compound exhibit antipsychotic properties through selective sigma receptor antagonism. This mechanism may reduce the side effects commonly associated with traditional dopamine receptor antagonists, such as extra-pyramidal symptoms .

Case Studies and Research Findings

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a candidate for further exploration in drug development. Its ability to modulate biological activity through interaction with specific molecular targets positions it as a valuable compound in medicinal chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.